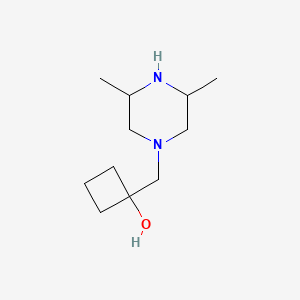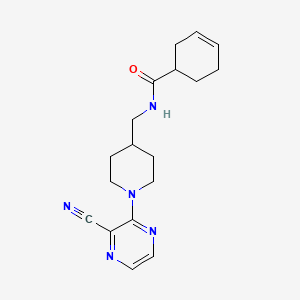
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound used in scientific research. It offers potential applications in various fields due to its unique properties. This compound belongs to the phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, at 100 K, the crystal system of a similar compound is triclinic, with specific dimensions . The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F2 .Chemical Reactions Analysis
The chemical reactions of similar compounds involve modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, heterocycles form the largest of classical divisions of organic chemistry and are of immense importance biologically and industrially . They have the ability to manifest substituents around a core scaffold in defined three-dimensional representations .Applications De Recherche Scientifique
Enaminones and Pyrazole Derivatives in Antitumor and Antimicrobial Activities
- Research on enaminones and their derivatives, including pyrazole compounds, has demonstrated significant potential in the development of new therapeutic agents with antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and tested for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of 5-fluorouracil. Additionally, some of these compounds have exhibited antimicrobial activity, highlighting their potential in addressing various bacterial infections (S. Riyadh, 2011).
PET Imaging of Microglia by Targeting Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R)
- Compounds targeting CSF1R, a microglia-specific marker, have been developed for PET imaging of reactive microglia and disease-associated microglia. This research is crucial for understanding neuroinflammation's role in various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The development of PET agents for imaging CSF1R can aid in the development of new therapeutics targeting neuroinflammation (A. Horti et al., 2019).
NMDA Receptor Antagonists in Neuroprotection and Seizure Models
- NMDA receptor antagonists have shown promise in various neurological models, including anticonvulsant activity in seizure models and neuroprotection in models of global ischemia. Such studies underscore the therapeutic potential of compounds targeting the NMDA receptor in treating neurodegenerative diseases and conditions associated with excessive excitatory neurotransmission (J. Ferkany et al., 1989).
Synthesis and Evaluation of Novel Compounds for Anticancer and Anti-inflammatory Applications
- The synthesis and biological evaluation of novel compounds, such as 2-chloro-3-hetarylquinolines, have been explored for their antibacterial and anticancer properties. This research contributes to the ongoing search for more effective and targeted therapies for cancer and bacterial infections (S. Bondock & Hanaa Gieman, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c19-12-16-17(21-9-8-20-16)23-10-6-14(7-11-23)13-22-18(24)15-4-2-1-3-5-15/h1-2,8-9,14-15H,3-7,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRIRSMNEBRRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2840839.png)
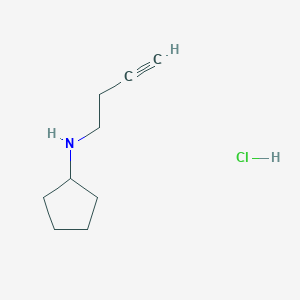
![N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2840845.png)
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride](/img/structure/B2840847.png)
![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)

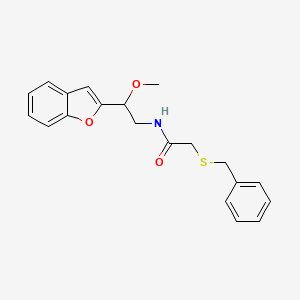

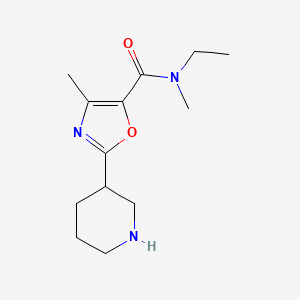

![1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2840857.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone](/img/structure/B2840858.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840859.png)
